molecular formula C13H9Cl2F3N2O2S B2609692 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 870083-94-6

4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2609692
CAS No.: 870083-94-6
M. Wt: 385.18
InChI Key: VSQYHJREUGMOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine (CAS 870083-94-6) is a high-value pyrimidine-based chemical building block for pharmaceutical research and discovery. This compound, with molecular formula C 13 H 9 Cl 2 F 3 N 2 O 2 S and molecular weight 385.19, is part of a privileged scaffold known for its versatile biological activities. Its core structure is of significant research interest for developing novel therapeutic agents. Pyrimidine derivatives with sulfonyl and trifluoromethyl substituents are frequently explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are crucial for research in inflammation and pain. Furthermore, recent scientific literature highlights 6-(trifluoromethyl)pyrimidine derivatives as a promising chemotype for the development of potent Toll-like receptor 8 (TLR8) antagonists . TLR8 is an important target in autoimmune diseases and virology, making this compound a valuable starting point for immunology research programs. As a key synthetic intermediate, this compound can be used to explore structure-activity relationships (SAR) and to generate diverse libraries for biological screening. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O2S/c1-2-23(21,22)12-19-10(6-11(20-12)13(16,17)18)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQYHJREUGMOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, ethylsulfonyl chloride, and trifluoromethylpyrimidine.

    Formation of Intermediate: The 3,4-dichloroaniline undergoes a nucleophilic substitution reaction with ethylsulfonyl chloride to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization with trifluoromethylpyrimidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution may include the use of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit significant antifungal properties. For instance, compounds structurally similar to 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine have shown efficacy against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed inhibition rates comparable to established antifungal agents like tebuconazole .

Insecticidal Properties

The compound also shows potential as an insecticide. Bioassays have indicated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. Although its efficacy is lower than that of leading insecticides, its unique mechanism of action warrants further investigation .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. Studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These effects were observed at concentrations that suggest potential for further development in cancer therapeutics .

Case Studies

Study Focus Findings
Frontiers in Chemistry (2022)Antifungal ActivityCompounds showed inhibition rates up to 100% against B. cinerea at 50 μg/ml .
MDPI Molecules (2024)Antimicrobial EvaluationNew thiopyrimidine derivatives exhibited promising antimicrobial activities .
Biosynth (2025)Synthesis and CharacterizationDetailed synthesis methods for similar compounds with documented biological activities .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.

Comparison with Similar Compounds

Key Structural Features

The table below summarizes substituent patterns and molecular properties of the target compound and its analogs:

Compound Name Substituent Position 2 Substituent Position 4 Substituent Position 6 Molecular Weight (g/mol) Notable Properties References
4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine Ethylsulfonyl 3,4-Dichlorophenyl Trifluoromethyl ~385 (calculated) Discontinued; strong electron-withdrawing groups
4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine diHCl Piperazin-1-yl 3,4-Dichlorophenyl Trifluoromethyl 450.12 Dihydrochloride salt; enhanced solubility
2-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine Amino Trifluoromethyl 3,4-Dichlorophenyl 308.09 Altered substitution pattern; basic amino group
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Phenyl (4-Chlorophenyl)sulfanyl (Methylsulfonyl)methyl Not provided Sulfanyl group; steric bulk at position 6
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Phenyl Trifluoromethyl 3,5-Dichlorophenyl 369.20 Dichlorophenyl isomer; distinct steric profile
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one [(3,4-Dichlorophenyl)methyl]sulfanyl - (Position 3: Phenyl) Trifluoromethyl 431.26 Dihydropyrimidinone core; partial saturation

Substituent Effects and Functional Implications

  • In contrast, the amino group in 2-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine introduces basicity and weaker electron withdrawal, which may alter reactivity .
  • Halogenation Patterns : The 3,4-dichlorophenyl group in the target compound offers a distinct steric and electronic profile compared to the 3,5-dichlorophenyl isomer in 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine . The latter’s symmetrical substitution may reduce steric hindrance in certain applications .
  • Solubility and Salt Forms : The dihydrochloride salt of 4-(3,4-Dichlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine highlights the role of counterions in enhancing aqueous solubility, a critical factor for drug bioavailability .

Biological Activity

4-(3,4-Dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been studied for its effects on various biological systems, particularly its role as an activator of the glucagon-like peptide-1 receptor (GLP-1R) and its implications in glucose metabolism.

  • Chemical Formula : C12H10Cl2F3N3O2S
  • CAS Number : 870083-94-6
  • Molecular Weight : 350.19 g/mol

The compound functions primarily as a GLP-1R agonist. GLP-1 is a hormone that plays a critical role in glucose homeostasis by enhancing insulin secretion in a glucose-dependent manner. Studies indicate that this compound promotes insulin secretion in response to elevated glucose levels, making it a candidate for diabetes treatment.

Pharmacokinetics

Research has shown that after intravenous administration in rat models, the compound exhibits minimal systemic concentrations, indicating rapid degradation. Oral administration did not yield detectable levels in circulation, suggesting poor bioavailability when taken orally. This pharmacokinetic profile highlights the need for further formulation strategies to enhance its therapeutic efficacy .

In Vitro Studies

In vitro experiments have demonstrated that the compound can stimulate insulin release from pancreatic β-cells when exposed to glucose. This effect was measured using isolated islets from rats, showcasing the compound's potential as a therapeutic agent for managing blood glucose levels.

In Vivo Studies

In vivo studies involving diabetic rat models revealed that administration of the compound resulted in significant reductions in blood glucose levels. The studies confirmed the glucose-dependent nature of its insulinotropic effects, with no adverse effects observed at therapeutic doses .

Case Studies and Research Findings

Study ReferenceFindings
PubMed Study Demonstrated that the compound activates GLP-1R and enhances insulin secretion in response to glucose.
Trifluoromethyl Pyrimidinone Research Identified structure-activity relationships (SAR) showing that modifications at specific positions can enhance biological activity without increasing cytotoxicity.
Pharmacokinetics Study Highlighted rapid degradation and poor oral bioavailability, necessitating alternative delivery methods for effective therapeutic use.

Safety and Toxicology

Initial toxicity assessments indicate that the compound exhibits low cytotoxicity against human cell lines at therapeutic concentrations. However, further studies are required to fully understand its safety profile and long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3,4-dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, the ethylsulfonyl group may be introduced via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The trifluoromethyl group is typically introduced early via trifluoromethylation of pyrimidine precursors using Ruppert-Prakash reagents (e.g., TMSCF₃) under basic conditions . The dichlorophenyl moiety is often coupled via Suzuki-Miyaura cross-coupling with a boronic acid derivative, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural characterization via ¹⁹F/¹H NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from ethanol/dichloromethane mixtures. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software reveal intermolecular interactions such as C–H···O hydrogen bonds between the sulfonyl group and adjacent pyrimidine rings, as well as π-π stacking of dichlorophenyl groups (distance ~3.5 Å) .
  • Key Parameters : R factor < 0.06, data-to-parameter ratio > 15 .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and ethylsulfonyl groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing trifluoromethyl and sulfonyl groups activate the pyrimidine ring for NAS at specific positions. For example, the C-5 position becomes electrophilic due to conjugation with the sulfonyl group, enabling reactions with amines or alkoxides. Experimental validation involves kinetic monitoring via in situ ¹⁹F NMR in DMSO-d₆ at 50°C, showing faster substitution at C-5 compared to other positions .
  • Contradictions : Some studies report unexpected regioselectivity due to steric hindrance from the dichlorophenyl group, requiring optimization of solvent polarity (e.g., switching from DMF to THF) .

Q. What strategies resolve discrepancies in biological activity data for analogs of this compound in enzyme inhibition assays?

  • Methodology : Contradictions in IC₅₀ values (e.g., µM vs. nM ranges) often arise from assay conditions. Standardize protocols by:

  • Using recombinant enzymes with confirmed activity (e.g., via fluorogenic substrates).
  • Controlling DMSO concentration (<1%) to avoid solvent interference.
  • Validating results with orthogonal assays (e.g., SPR for binding affinity vs. spectrophotometric activity assays) .
    • Case Study : A 2024 study found that the ethylsulfonyl group’s conformational flexibility (observed via SCXRD ) impacts binding pocket occupancy, explaining variability in kinase inhibition data .

Q. How can reaction yields be optimized for introducing the ethylsulfonyl group without side reactions?

  • Methodology : Use a two-step oxidation of a thioether intermediate:

Thioether formation : React 2-mercaptopyrimidine with ethyl iodide in DMF/K₂CO₃ (yield >85%).

Controlled oxidation : Use oxone in a water/acetone mixture (1:3 v/v) at 0°C to minimize overoxidation to sulfonic acids. Monitor via TLC (hexane/EtOAc 4:1) and quench with NaHSO₃ .

  • Troubleshooting : If sulfone yields drop below 70%, check for moisture in the thioether precursor or switch to mCPBA in anhydrous CH₂Cl₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.